(1S,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL
Description
(1S,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL is a chiral aminopropanol derivative characterized by a 2,5-dimethoxyphenyl substituent and a (1S,2S) stereochemical configuration. This compound belongs to a class of bioactive molecules where the aryl group and stereochemistry critically influence pharmacological properties, such as receptor binding affinity and metabolic stability. The 2,5-dimethoxy substitution pattern on the aromatic ring contributes to unique electronic and steric effects, distinguishing it from analogs with alternative substituents or stereochemistry .
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(2,5-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO3/c1-7(13)11(12)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11+/m0/s1 |
InChI Key |
QSYILIJZAXMABN-WRWORJQWSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=C(C=CC(=C1)OC)OC)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)OC)OC)N)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Chemical Methods
One classical approach involves the asymmetric synthesis of the amino alcohol through multi-step organic reactions starting from substituted benzaldehydes or phenyl derivatives.
- Formation of intermediates such as N-phthalimido derivatives of 2,5-dimethoxyphenyl compounds.
- Use of reagents like TiCl4 and α,α-dichloromethylmethyl ether under controlled temperatures (0°C to reflux) to induce stereoselective transformations.
- Subsequent hydrolysis and recrystallization to isolate the desired stereoisomer as colorless crystals with specific melting points and optical rotations.
Example from patent literature:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | R-1-(2,5-dimethoxyphenyl)-2-(N-phthalimido)butane + TiCl4 + α,α-dichloromethylmethyl ether at 0°C to reflux | Formation of intermediate with controlled stereochemistry |
| 2 | Work-up with ice water, extraction, drying, and recrystallization | Isolation of stereoselective amino alcohol with mp 111°-113°C |
This method is non-stereospecific initially but can be directed toward stereoselectivity by chiral auxiliaries or catalysts.
Multi-Step Organic Synthesis with Nitroalkene Intermediates
Another route involves condensation reactions between substituted benzaldehydes and nitroalkanes (e.g., 3-nitropropane) in the presence of ammonium acetate under reflux conditions.
- This produces nitroalkene intermediates such as 1-[2,5-dimethoxy-4-methylthiophenyl]-2-nitro-1-butene.
- Subsequent reduction and functional group transformations yield the amino alcohol.
| Intermediate | Reagents | Conditions | Product Description |
|---|---|---|---|
| 2,5-Dimethoxy-4-methylthiobenzaldehyde + 3-nitropropane + ammonium acetate | Steam bath, 5 hours reflux | Nitroalkene crystals (orange) | Purified by recrystallization in ethanol |
This approach allows for modification of substituents and potential stereochemical control in downstream steps.
Biocatalytic and Enzymatic Cascade Methods
Recent advances focus on enzymatic cascades for stereoselective synthesis of amino alcohols, including (1S,2S)-1-amino-1-(2,5-dimethoxyphenyl)propan-2-OL.
- Enzyme cascades combine transaminases and other biocatalysts to convert prochiral ketones to chiral amino alcohols.
- Sequential reaction modes minimize side products and improve stereoselectivity.
- Preparative scale synthesis has been demonstrated with high enantiomeric excess.
| Step | Enzyme | Substrate | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | Transaminase | 2,5-Dimethoxyphenylpropan-2-one | (1S,2S)-amino alcohol | High stereoselectivity, minimized side products |
| 2 | Purification | Chromatography | Pure (1S,2S) isomer | Suitable for pharmaceutical applications |
This biocatalytic approach offers greener, more efficient synthesis routes with stereochemical precision.
General Synthetic Considerations
- Solvent choice: Dichloromethane, ethanol, methanol, and aqueous mixtures are commonly used.
- Temperature control: Critical for stereoselectivity; reactions often start at 0°C and gradually warm.
- Catalysts: Lewis acids (e.g., TiCl4), ammonium salts, and enzymes.
- Purification: Recrystallization and chromatographic techniques to isolate enantiomerically pure compounds.
- Analytical verification: Melting point, optical rotation, NMR, and mass spectrometry confirm structure and purity.
Comparative Summary Table of Preparation Methods
| Method Type | Key Reagents | Stereoselectivity | Advantages | Limitations |
|---|---|---|---|---|
| Chemical Asymmetric Synthesis | TiCl4, α,α-dichloromethylmethyl ether | Moderate to high with chiral control | Established, scalable | Multi-step, requires careful temperature control |
| Nitroalkene Intermediate Route | Benzaldehyde derivatives, nitroalkanes | Variable, depends on reduction step | Versatile for substituent variation | Requires multiple purification steps |
| Enzymatic Cascade Synthesis | Transaminases, biocatalysts | Very high enantioselectivity | Environmentally friendly, high purity | Enzyme availability, reaction optimization needed |
Research Findings and Data Highlights
- Optical rotation values and melting points are critical to confirm stereochemistry (e.g., [α]D24.8 = -258.6° for certain isomers).
- High-resolution mass spectrometry confirms molecular weights consistent with C11H17NO3.
- Enzymatic methods achieve yields up to 77% with excellent stereoselectivity in preparative scale reactions.
- Side product formation can be minimized by sequential enzyme addition and reaction optimization.
- Chemical methods remain valuable for initial synthesis but require chiral auxiliaries or catalysts for stereoselectivity.
This detailed synthesis overview of This compound integrates classical chemical and modern biocatalytic methods, emphasizing stereochemical control essential for its biological applications. The choice of method depends on scale, purity requirements, and available resources.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as imines, nitriles, and substituted phenyl derivatives.
Scientific Research Applications
Psychoactive Compounds
Research indicates that compounds related to (1S,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL may exhibit psychoactive properties similar to classical psychedelics. These compounds have been studied for their agonistic activity at the serotonin 2A receptor (5-HT), which is linked to mood regulation and perception alterations.
A study highlighted the structure-activity relationships of 2,5-dimethoxyphenylpiperidines as selective 5-HT receptor agonists, suggesting that modifications in the molecular structure can enhance therapeutic potential while minimizing side effects .
Potential Antidepressant Effects
The growing body of evidence surrounding psychedelics suggests that this compound could play a role in treating depression and anxiety disorders. The compound's interaction with serotonin receptors may facilitate neuroplasticity and improve mood regulation .
Neurotransmitter Modulation
The compound has been implicated in modulating neurotransmitter systems beyond serotonin, including dopamine and norepinephrine pathways. This modulation can contribute to its potential use in treating various psychiatric conditions .
Synthesis of Related Compounds
This compound serves as a precursor in the synthesis of other pharmacologically active compounds. Its structural features allow chemists to modify it into various derivatives with potentially enhanced biological activities or different pharmacokinetic profiles.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Research Findings
- Substituent Position : The 2,5-dimethoxy configuration in the target compound may offer superior metabolic stability compared to 2,4-dimethoxy analogs due to reduced steric clash in cytochrome P450 interactions.
- Stereochemical Purity : The (1S,2S) configuration is critical for bioactivity, as seen in related compounds where diastereomers exhibit diminished potency .
Biological Activity
(1S,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL, also known as a β-amino alcohol derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique chiral structure, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₇NO₃
- Molecular Weight : 211.26 g/mol
- CAS Number : 1269789-90-3
- Synonyms : Benzeneethanol, β-amino-2,5-dimethoxy-α-methyl-, (αS,βS)-
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various strains of bacteria, including Helicobacter pylori. The structure-activity relationship suggests that modifications at the amine α-carbon enhance potency against these pathogens.
| Compound | Activity Against H. pylori | IC₅₀ (μM) |
|---|---|---|
| Compound A | 4-fold increase in potency | 0.0068 |
| Compound B | Negligible increase | >0.11 |
This data highlights the potential for developing new antimicrobial agents based on the structural framework of this compound .
2. Dopamine Receptor Interaction
The compound has been investigated for its interaction with dopamine receptors, particularly the D3 receptor. In a β-arrestin recruitment assay, it demonstrated agonist activity with an EC₅₀ of 710 nM at the D3 receptor while showing no significant activity at the D2 receptor . This selective action suggests potential therapeutic applications in treating conditions like Parkinson's disease or schizophrenia.
| Receptor Type | Agonist Activity | EC₅₀ (nM) |
|---|---|---|
| D3 | Full Agonist | 710 |
| D2 | Inactive | - |
3. Cytotoxicity and Anticancer Potential
Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. The cytotoxicity profile suggests that it could inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Further investigations are necessary to elucidate these mechanisms fully.
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
- Study on Antimicrobial Efficacy : A study reported that a derivative of this compound showed a significant reduction in bacterial load in infected animal models when administered at doses correlating with its IC₅₀ values .
- Dopamine Receptor Studies : Another investigation focused on the selectivity of this compound for dopamine receptors and its potential role as a therapeutic agent for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
